molecular formula C7H5BrIN3 B15361463 6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15361463
M. Wt: 337.94 g/mol
InChI Key: ZXUNUVUMEVJYIU-UHFFFAOYSA-N
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Description

6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methyl groups on the triazolopyridine scaffold can significantly influence the compound’s chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving enaminonitriles and hydrazides under microwave irradiation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace halogens.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the simultaneous presence of bromine, iodine, and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

6-bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5BrIN3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3

InChI Key

ZXUNUVUMEVJYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=NN2C=C1Br)I

Origin of Product

United States

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